3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method involves the halogenation of imidazo[1,2-a]pyridine derivatives using reagents like sodium chlorite or bromite . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be used to introduce aryl or vinyl groups at specific positions.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents, organolithium compounds, and palladium catalysts.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dehalogenated derivatives.
Coupling Reactions: Formation of aryl or vinyl-substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-8-bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 3-Bromo-8-chloro-2-(4-methylphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(methyl)imidazo[1,2-a]pyridine
Uniqueness
3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which confer distinct physicochemical properties and biological activities. These structural features make it a valuable compound for various applications in research and industry .
Biological Activity
3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H6BrClF4N2
- Molecular Weight : 393.56 g/mol
- CAS Number : Not specified in the sources but can be identified through its molecular structure.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine, chlorine, and fluorine) enhances its lipophilicity and bioavailability, which may contribute to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated imidazoles can effectively inhibit the growth of various bacterial strains and fungi, suggesting a potential application in treating infections caused by resistant microorganisms .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar imidazo derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. In vitro studies have reported significant reductions in inflammation markers when exposed to related compounds .
Anticancer Potential
Preliminary studies suggest that this compound could exhibit anticancer activity. Compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies
Properties
IUPAC Name |
3-bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrClF4N2/c15-12-11(7-1-3-9(17)4-2-7)21-13-10(16)5-8(6-22(12)13)14(18,19)20/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIDYBRRVULUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClF4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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